molecular formula C13H10ClNO3S B12531703 Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- CAS No. 816450-54-1

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl-

Cat. No.: B12531703
CAS No.: 816450-54-1
M. Wt: 295.74 g/mol
InChI Key: VJSMYBYLVBTCFR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is an organic compound with the molecular formula C13H10ClNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- can be achieved through several methods. One common method involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then formylated using formic acid or a formylating agent like formic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and other reagents that can displace the chlorine atom.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the hydroxymethyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a formyl group.

    N-(4-chlorophenyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is unique due to the presence of both the 4-chlorophenyl and formyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

816450-54-1

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-formylbenzenesulfonamide

InChI

InChI=1S/C13H10ClNO3S/c14-11-3-5-12(6-4-11)15-19(17,18)13-7-1-10(9-16)2-8-13/h1-9,15H

InChI Key

VJSMYBYLVBTCFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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